N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
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Overview
Description
N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine: is a complex organic compound with a unique structure that includes a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1,2-diaminoethane with an appropriate aldehyde or ketone, followed by cyclization and subsequent hydroxylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)amine
- N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydrazine
Uniqueness
What sets N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine apart from similar compounds is its unique hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-15-10-7-4-8-11-12(10)14-13(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17-18H,4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTAKYZZXWKROI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352440 |
Source
|
Record name | N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-52-4 |
Source
|
Record name | 1,5,6,7-Tetrahydro-1-hydroxy-2-phenyl-4H-benzimidazol-4-one oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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